
2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxyphenyl group would contribute aromaticity, the chromen-7-yl group would introduce a bicyclic ring system, and the acetic acid group would provide carboxylic acid functionality .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this molecule would be expected to undergo typical carboxylic acid reactions. These could include reactions with bases to form salts, reactions with active metals to produce hydrogen gas, and reactions with other carboxylic acids to form anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic and polar. The aromatic rings could contribute to the compound’s stability and could influence its interactions with other molecules .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling Reagent
2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid: serves as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and aryl or vinyl halides. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. This compound acts as a stable and environmentally benign organoboron reagent, facilitating the construction of complex molecules .
Benzofuran Derivative with Acetyl and Methoxy Groups
The synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid involves a convenient one-step approach. This compound exhibits interesting pharmacological properties and may find applications in drug discovery or medicinal chemistry .
Pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]benzoxazepine Derivative
Another derivative, 2-(4-methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]benzoxazepine , has been synthesized. Its pale yellow solid form suggests potential applications in materials science or organic electronics .
Furo[3,2-h]quinolinacetic Acid
The compound 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid can be prepared using readily accessible starting materials. Its atom economy and convenient work-up process make it suitable for synthesizing a range of similar furoquinolinacetic acids. These derivatives may have bioactivity or other interesting properties .
Wirkmechanismus
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Given its structural features, it may influence pathways involving phenylacetic acid derivatives . Phenylacetic acid is a known intermediate in various metabolic pathways and has been found to inhibit the germination of certain seeds .
Pharmacokinetics
Its molecular weight (166.174 Da ) suggests that it could potentially be absorbed in the gastrointestinal tract following oral administration. The presence of the methoxy and carboxylic acid groups could impact its solubility and distribution. Metabolism could potentially involve demethylation or oxidation processes, and excretion could occur via renal or biliary routes.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway identification. Based on its structural similarity to phenylacetic acid, it may have effects on plant growth and development .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-22-13-5-2-11(3-6-13)15-8-12-4-7-14(23-10-17(19)20)9-16(12)24-18(15)21/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFATUHSFXQVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2472125.png)
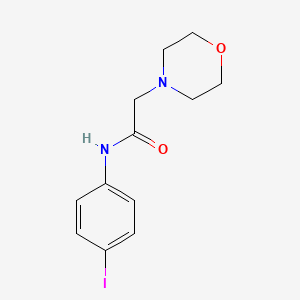
![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2472128.png)
![tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate](/img/structure/B2472130.png)
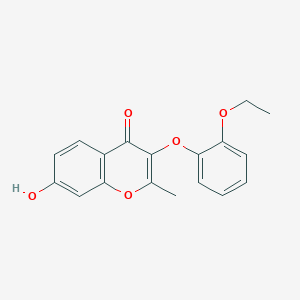
![3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B2472133.png)
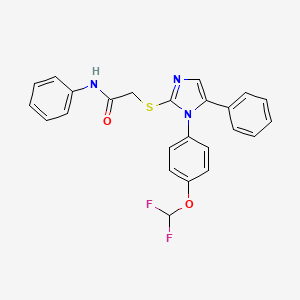
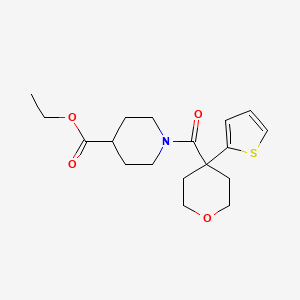
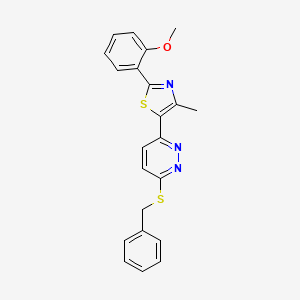
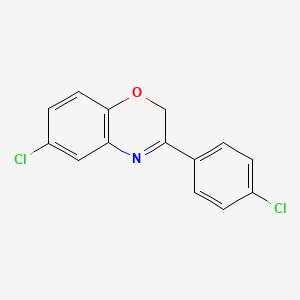
![2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioic acid](/img/structure/B2472142.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2472143.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate](/img/structure/B2472146.png)